N-(4-cyanophenyl)-2-biphenylcarboxamide
Description
N-(4-Cyanophenyl)-2-biphenylcarboxamide is a carboxamide derivative featuring a biphenyl core substituted with a cyano group (-CN) at the para position of the aniline moiety. The compound’s design aligns with medicinal chemistry strategies targeting aromatic stacking interactions and metabolic stability via electron-withdrawing groups like -CN.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c21-14-15-10-12-17(13-11-15)22-20(23)19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-13H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAOXYZEJODHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares N-(4-cyanophenyl)-2-biphenylcarboxamide (inferred properties) with structurally related carboxamides from the evidence:
*Complex substituents: 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl, 5-cyano, 4-(4-methoxyphenyl), 2-methyl.
Key Observations :
- Biphenyl vs. Heteroaromatic Cores : The biphenyl system (hypothetical for the target compound) would exhibit higher molecular weight and logP compared to furan or pyridine analogs (e.g., 212.2 vs. 311.56 g/mol in ), reflecting increased hydrophobicity due to extended π-systems.
- Substituent Effects: The cyano group (-CN) in the target compound and reduces electron density, enhancing metabolic stability compared to halogenated derivatives (e.g., -Br in or -Cl in ), which may increase reactivity or toxicity.
- Hydrogen Bonding: The hydroxybenzamide in has higher H-bond acceptors (5 vs.
Physicochemical and Pharmacological Profiles
- logP and Solubility: The cyano group in (logP = 1.95) suggests moderate lipophilicity, whereas bulkier substituents (e.g., in ) likely reduce solubility (logSw = -2.37 in ).
Functional Implications
- Drug Design : Biphenylcarboxamides may offer improved target engagement via aromatic interactions compared to smaller heterocycles (e.g., furan in ). However, steric bulk in compounds like could hinder binding.
- Metabolic Stability : The -CN group (as in ) may reduce oxidative metabolism compared to -OCH₃ or -Cl substituents, which are prone to enzymatic modification.
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